N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is a synthetic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Mechanism of Action
Target of Action
Similar thiazole derivatives have been reported to exhibit antimicrobial and antiproliferative activities . Therefore, it’s plausible that this compound may interact with proteins or enzymes that are crucial for microbial growth or cancer cell proliferation.
Mode of Action
The exact mode of action of this compound is currently unknown. Thiazole derivatives have been reported to block the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . It’s possible that this compound may interact with its targets in a similar manner, leading to inhibition of essential biological processes.
Biochemical Pathways
Given the reported antimicrobial and antiproliferative activities of similar compounds , it’s likely that this compound may interfere with pathways essential for microbial growth or cancer cell proliferation.
Pharmacokinetics
The physicochemical properties and spectroanalytical data of similar compounds have been reported , which could provide insights into the potential pharmacokinetic properties of this compound.
Result of Action
Similar compounds have shown promising antimicrobial activity and were found to be active against breast cancer cell lines . Therefore, it’s plausible that this compound may have similar effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves the reaction of 2-amino-4-(4-chlorophenyl)thiazole with benzoyl chloride under specific conditions . The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized thiazole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(4-chlorophenyl)thiazole: A precursor in the synthesis of N-(4-(2-((4-chlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, known for its antimicrobial properties.
N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide: A fluorinated analog with similar biological activities but differing in potency and selectivity.
Uniqueness
This compound stands out due to its specific substitution pattern, which imparts unique physicochemical properties and biological activities. Its ability to modulate multiple signaling pathways and target a broad range of molecular targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-[4-[2-(4-chloroanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2S/c19-13-6-8-14(9-7-13)20-16(23)10-15-11-25-18(21-15)22-17(24)12-4-2-1-3-5-12/h1-9,11H,10H2,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJHIXDLQNXCHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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